N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide
Description
N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide is a complex organic compound that features a benzamide core substituted with a propylsulfonylamino group and a 3-methylpyridin-4-ylmethyl moiety
Properties
IUPAC Name |
N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-10-24(22,23)20-16-7-5-4-6-15(16)17(21)19-12-14-8-9-18-11-13(14)2/h4-9,11,20H,3,10,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHXASLVLAJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=C(C=NC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzoic acid with propylsulfonyl chloride under basic conditions to form 2-(propylsulfonylamino)benzoic acid. This intermediate is then converted to the corresponding benzamide by reaction with thionyl chloride and subsequent treatment with ammonia.
Introduction of the Pyridine Moiety: The 3-methylpyridin-4-ylmethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3-methyl-4-chloromethylpyridine with the benzamide intermediate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, leading to modulation of their biological activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridine moiety but different functional groups.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: A compound with a similar benzamide core but different substituents.
Uniqueness
N-[(3-methylpyridin-4-yl)methyl]-2-(propylsulfonylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propylsulfonylamino group and 3-methylpyridin-4-ylmethyl moiety provide unique reactivity and interaction profiles compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
